1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
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Overview
Description
1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C₁₀H₁₁N₃ It is characterized by a pyrazine ring attached to a cyclopentane ring, which is further bonded to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrazine derivatives with cyclopentanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 50°C to 100°C, and may require solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups such as amines or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -20°C to 25°C.
Substitution: Ammonia, halides; temperatures ranging from 0°C to 100°C.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amines, halides.
Scientific Research Applications
1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
1-(Pyrazin-2-yl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.
1-(Pyridin-2-yl)cyclopentane-1-carbonitrile:
1-(Pyrazin-2-yl)cyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of a pyrazine ring, cyclopentane ring, and carbonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyrazin-2-ylcyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-10(3-1-2-4-10)9-7-12-5-6-13-9/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBASFOENNEZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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